N-[4-(1H-pyrazol-5-yl)phenyl]-1-(3-pyridinylmethyl)-3-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(1H-pyrazol-5-yl)phenyl]-1-(3-pyridinylmethyl)-3-piperidinecarboxamide, also known as JNJ-54175446, is a novel and potent small molecule inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is a key regulator of insulin signaling and is a promising target for the treatment of type 2 diabetes and other metabolic disorders.
Wirkmechanismus
N-[4-(1H-pyrazol-5-yl)phenyl]-1-(3-pyridinylmethyl)-3-piperidinecarboxamide exerts its pharmacological effects by inhibiting the activity of PTP1B. PTP1B is a negative regulator of insulin signaling and is involved in the dephosphorylation of insulin receptor substrate-1 (IRS-1). By inhibiting PTP1B, this compound enhances insulin signaling and improves glucose uptake in insulin-sensitive tissues such as skeletal muscle and adipose tissue. In addition, this compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
This compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of obesity and diabetes. In addition, this compound has been shown to reduce body weight and improve lipid metabolism in these models. These effects are likely due to the inhibition of PTP1B and the activation of the AMPK pathway. Furthermore, this compound has been shown to reduce hepatic glucose production and improve hepatic insulin sensitivity, suggesting that it may be a promising candidate for the treatment of non-alcoholic fatty liver disease (NAFLD) and other liver-related disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[4-(1H-pyrazol-5-yl)phenyl]-1-(3-pyridinylmethyl)-3-piperidinecarboxamide is its high potency and selectivity for PTP1B. This makes it an ideal tool for studying the role of PTP1B in insulin signaling and glucose metabolism. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in animal studies. Furthermore, the long-term safety and efficacy of this compound in humans have not yet been established, and further studies are needed to determine its potential as a therapeutic agent.
Zukünftige Richtungen
For the research on N-[4-(1H-pyrazol-5-yl)phenyl]-1-(3-pyridinylmethyl)-3-piperidinecarboxamide include the evaluation of its long-term safety and efficacy in humans, as well as its potential as a therapeutic agent for the treatment of type 2 diabetes, NAFLD, and other metabolic disorders. In addition, further studies are needed to elucidate the mechanism of action of this compound and its effects on other signaling pathways involved in glucose and lipid metabolism. Finally, the development of more potent and selective inhibitors of PTP1B may lead to the discovery of new therapeutic agents for the treatment of metabolic disorders.
Synthesemethoden
N-[4-(1H-pyrazol-5-yl)phenyl]-1-(3-pyridinylmethyl)-3-piperidinecarboxamide was synthesized using a multi-step process that involved the reaction of 4-(1H-pyrazol-5-yl)aniline with 3-pyridinemethanol to form the intermediate N-(4-(1H-pyrazol-5-yl)phenyl)-3-pyridinemethanol. This intermediate was then coupled with 3-piperidinecarboxylic acid to form the final product, this compound. The purity and identity of the compound were confirmed using various analytical techniques, including NMR spectroscopy and high-performance liquid chromatography.
Wissenschaftliche Forschungsanwendungen
N-[4-(1H-pyrazol-5-yl)phenyl]-1-(3-pyridinylmethyl)-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and other metabolic disorders. In preclinical studies, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of obesity and diabetes. Furthermore, this compound has been shown to reduce body weight and improve lipid metabolism in these models. These findings suggest that this compound may be a promising candidate for the treatment of type 2 diabetes and other metabolic disorders.
Eigenschaften
IUPAC Name |
N-[4-(1H-pyrazol-5-yl)phenyl]-1-(pyridin-3-ylmethyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O/c27-21(24-19-7-5-17(6-8-19)20-9-11-23-25-20)18-4-2-12-26(15-18)14-16-3-1-10-22-13-16/h1,3,5-11,13,18H,2,4,12,14-15H2,(H,23,25)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTJXGYIBQOMDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CN=CC=C2)C(=O)NC3=CC=C(C=C3)C4=CC=NN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.